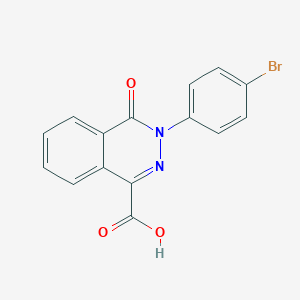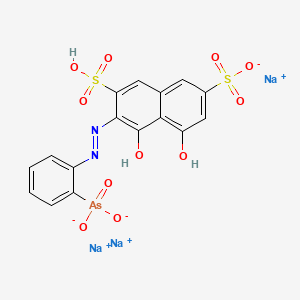
Triphenylstibanylium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylstibanylium hydroxide is an organoantimony compound with the chemical formula (C₆H₅)₃SbOH This compound is part of a broader class of organometallic compounds that contain antimony atoms bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenylstibanylium hydroxide typically involves the reaction of triphenylstibine (Sb(C₆H₅)₃) with an oxidizing agent. One common method is the reaction of triphenylstibine with hydrogen peroxide (H₂O₂) in an aqueous medium. The reaction proceeds as follows:
Sb(C₆H₅)₃+H₂O₂→(C₆H₅)₃SbOH+H₂O
This reaction is carried out under controlled conditions to ensure the complete conversion of triphenylstibine to this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Triphenylstibanylium hydroxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced back to triphenylstibine under appropriate conditions.
Substitution: The hydroxide group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for halide substitution.
Major Products
Oxidation: Higher oxidation state antimony compounds.
Reduction: Triphenylstibine.
Substitution: Triphenylstibanylium halides or alkoxides.
Aplicaciones Científicas De Investigación
Triphenylstibanylium hydroxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of triphenylstibanylium hydroxide involves its interaction with molecular targets through its hydroxide and phenyl groups. The compound can form coordination complexes with metal ions and other molecules, influencing various biochemical pathways. Its ability to undergo redox reactions also plays a role in its biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
Triphenyltin hydroxide: An organotin compound with similar structural features but different chemical properties and applications.
Triphenylphosphine oxide: An organophosphorus compound with analogous structural characteristics but distinct reactivity and uses.
Uniqueness
Triphenylstibanylium hydroxide is unique due to the presence of antimony, which imparts specific chemical properties and reactivity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C18H17OSb |
|---|---|
Peso molecular |
371.1 g/mol |
Nombre IUPAC |
triphenylstibanium;hydroxide |
InChI |
InChI=1S/3C6H5.H2O.Sb.H/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H2;;/q;;;;+1;/p-1 |
Clave InChI |
VQHGBUONHCQZJM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[SbH+](C2=CC=CC=C2)C3=CC=CC=C3.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12509256.png)

![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid](/img/structure/B12509273.png)



![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)



![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)

![2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride](/img/structure/B12509341.png)
